![molecular formula C23H22N2O5S B2410673 4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921898-07-9](/img/structure/B2410673.png)
4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
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Biological Activity
The compound 4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the available research on its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzenesulfonamide moiety and a dibenzo[b,f][1,4]oxazepin core. The presence of methoxy and methyl groups suggests potential interactions with biological targets.
Antiproliferative Activity
Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for several related compounds:
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 2.2 | |
Compound B | HCT116 | 3.7 | |
Compound C | HEK293 | 5.3 | |
Compound D | A549 | 1.2 |
These values indicate that the compound may be effective at low concentrations, suggesting it could be a lead candidate for further development as an anticancer agent.
Antibacterial Activity
In addition to its antiproliferative properties, the compound has shown antibacterial activity against Gram-positive strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are presented in the table below:
Compound Name | Bacterial Strain | MIC (µM) | Reference |
---|---|---|---|
Compound E | E. faecalis | 8 | |
Compound F | S. aureus | 16 | |
Compound G | E. coli | 32 |
These findings suggest that the compound could be explored for its potential as an antibacterial agent.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Oxidative Stress Modulation : Some studies indicate that related compounds can modulate oxidative stress levels, potentially enhancing their antiproliferative effects .
- Targeted Action against Specific Enzymes : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism or cancer cell survival pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with promising results:
- A study demonstrated that N-substituted benzimidazole carboxamides showed significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 1.2 to 5.3 µM .
- Another investigation highlighted the antibacterial properties of methoxy-substituted derivatives against E. faecalis and S. aureus .
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-13-5-7-21-19(9-13)24-23(26)18-12-16(6-8-20(18)30-21)25-31(27,28)17-10-14(2)22(29-4)15(3)11-17/h5-12,25H,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTZXTZYZRQAJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C(=C4)C)OC)C)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.